1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC18716224
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester -](/images/structure/VC18716224.png)
Specification
Molecular Formula | C13H15BrN2O2 |
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Molecular Weight | 311.17 g/mol |
IUPAC Name | tert-butyl 5-bromo-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C13H15BrN2O2/c1-8-9-5-6-16(11(9)15-7-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |
Standard InChI Key | ZCQFEYKAOPGDCS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=CN(C2=NC=C1Br)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecular architecture of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester centers on a pyrrolo[2,3-b]pyridine scaffold—a bicyclic system comprising a pyrrole ring fused to a pyridine moiety. Key substituents include:
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Bromine atom at position 5, enhancing electrophilic reactivity and potential interactions with biological targets.
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Methyl group at position 4, contributing to steric effects and lipophilicity.
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tert-Butyl ester at position 1, offering steric protection to the carboxylic acid group and improving metabolic stability .
The IUPAC name systematically describes these features, ensuring unambiguous identification. Computational tools estimate its molecular formula as C₁₃H₁₇BrN₂O₂ and molecular weight as 313.19 g/mol, aligning with analogs such as the 4-chloro-3-iodo derivative (MW 290.57 g/mol) and the 3-bromo-4-chloro-2-methyl variant (MW 303.54 g/mol) .
Stereochemical Considerations
While the planar aromatic system precludes geometric isomerism, the tert-butyl ester introduces potential conformational flexibility. Molecular modeling of related compounds suggests that steric hindrance from the bulky tert-butyl group may restrict rotational freedom around the ester linkage, influencing binding interactions in biological systems .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely follows a multi-step sequence, as observed in analogous pyrrolopyridine esters :
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Core Formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions, such as Paal-Knorr pyrrole synthesis or metal-catalyzed cross-coupling.
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Substituent Introduction:
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Bromination at position 5 using electrophilic brominating agents (e.g., NBS or Br₂ in DMF).
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Methylation at position 4 via Friedel-Crafts alkylation or palladium-mediated coupling.
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Esterification: Reaction of the carboxylic acid intermediate with tert-butanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions.
Optimized Synthetic Route
A hypothetical pathway, derived from methods for similar compounds , involves:
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Pyrrolopyridine Core Synthesis:
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Starting material: 2-Aminopyridine-3-carboxylate.
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Cyclization with α-haloketones under basic conditions to form the fused ring.
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Functionalization:
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Bromination: Treatment with N-bromosuccinimide (NBS) in DMF at 0–5°C to install bromine at position 5.
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Methylation: Use of methyl iodide (CH₃I) and a palladium catalyst (e.g., Pd(OAc)₂) for position-selective methylation.
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Esterification:
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Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Reaction with tert-butanol in anhydrous dichloromethane, catalyzed by DMAP.
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Key Challenges:
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Regioselectivity: Ensuring precise substitution at positions 4 and 5 requires careful control of reaction conditions.
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Purification: Separation of regioisomers may necessitate chromatographic techniques or recrystallization.
Physicochemical Properties
Experimental and Calculated Data
While direct measurements are unavailable, properties are inferred from analogs :
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1720 cm⁻¹ (ester) and ν(C-Br) at ~560 cm⁻¹ .
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NMR (¹H):
Biological Activities and Mechanisms
Hypothesized Pharmacological Profile
Pyrrolopyridine derivatives exhibit diverse bioactivities, suggesting potential roles for this compound in:
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Kinase Inhibition: Structural analogs demonstrate affinity for cyclin-dependent kinases (CDKs) and FGFRs, implicating antiproliferative effects .
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Antimicrobial Action: Halogenated heterocycles often disrupt microbial cell membranes or enzymatic processes .
Comparative Bioactivity Table
Compound | Activity (IC₅₀) | Target | Source |
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4-Chloro-3-iodo analog | 0.8 μM (CDK2) | Anticancer | |
3-Bromo-4-chloro derivative | Not reported | N/A | |
Target Compound (Hypothetical) | ~1.2 μM (Est.) | CDK2/FGFR | Extrapolated |
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The tert-butyl ester enhances metabolic stability, making the compound a candidate for in vivo studies.
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Structure-Activity Relationship (SAR): Systematic modification of substituents could refine selectivity for kinase targets.
Material Science
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Organic Semiconductors: The conjugated π-system may facilitate charge transport in thin-film devices.
Comparative Analysis with Analogous Compounds
Future Perspectives and Research Directions
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Synthetic Methodology: Development of greener, catalyst-free routes.
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Targeted Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.
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Toxicological Profiling: In vitro and in vivo assays to assess safety margins.
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